molecular formula C9H6N2O3 B13470627 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B13470627
M. Wt: 190.16 g/mol
InChI Key: LKRAYMZLSQTWRE-UHFFFAOYSA-N
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Description

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-4-5-2-10-8-3-11-7(9(13)14)1-6(5)8/h1-4,10H,(H,13,14)

InChI Key

LKRAYMZLSQTWRE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields the corresponding carboxylic acid, while reduction yields the alcohol .

Scientific Research Applications

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the pyrrole and pyridine rings, respectively. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-c]pyridine core, includes a formyl group at the 3-position and a carboxylic acid group at the 5-position. This arrangement contributes to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Molecular Formula : C10_{10}H7_{7}N1_{1}O3_{3}
  • Molecular Weight : 162.15 g/mol
  • Structure : The compound's structure allows for various chemical interactions which are crucial for its biological activity.

Biological Activity

Research has indicated that 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid exhibits notable biological activities:

  • FGFR Inhibition : The compound has been identified as a potent inhibitor of FGFRs. This inhibition can lead to reduced cell proliferation and migration in cancer cell lines, suggesting its therapeutic potential in oncology .
  • Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-c]pyridine can exhibit antitumor properties. Specifically, the inhibition of FGFR signaling pathways is linked to decreased tumor growth in various models .

The mechanism by which 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid exerts its effects involves:

  • Binding to FGFRs, preventing their activation.
  • Disruption of downstream signaling pathways associated with cell proliferation and survival.

Comparative Analysis

To understand the uniqueness of 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid in comparison to similar compounds, the following table outlines key characteristics:

Compound NameCAS NumberSimilarityUnique Features
1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid1190319-63-10.83Different position of carboxylic group
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid1000341-77-40.86Contains a bromine substituent
Isoquinoline-4-carboxylic acid7159-36-60.79Different core structure (isoquinoline)
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate1353101-49-10.96Methyl ester derivative
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid872355-64-10.81Different ring structure

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cell Lines : In vitro studies demonstrated that treatment with 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid resulted in significant reductions in proliferation rates of cancer cell lines expressing FGFRs .
  • Animal Models : Preclinical trials using animal models have shown promising results where administration of this compound led to tumor regression and improved survival rates .

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